molecular formula C24H14 B1313790 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene CAS No. 474458-61-2

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene

Cat. No. B1313790
CAS RN: 474458-61-2
M. Wt: 302.4 g/mol
InChI Key: NMKWYZWPWUMWMX-UHFFFAOYSA-N
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Description

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene, also known as 1-ethynyl-4-phenyl-1,2-diphenylethynylbenzene, is an aromatic compound with a unique structure and properties. It is a highly substituted benzene derivative with a triple bond between two phenyl groups and an ethynyl group. This compound has been of interest to researchers due to its potential applications in organic synthesis and medicinal chemistry. In

Scientific Research Applications

Intracellular Imaging

The compound’s derivatives have been utilized in the design and synthesis of tetraphenylethene-containing BODIPYs, which exhibit solvatochromic fluorescence suitable for intracellular imaging applications. These derivatives can serve as fluorescent visualizers, aiding in the observation of cellular processes .

Synthesis of Complex Compounds

This compound is used in synthesizing complex compounds for self-assembled monolayers. One method involves deprotecting a free thiol from its protected derivative using hydrolyzing agents, which is crucial for obtaining inherently unstable free thiols .

Dielectric Anisotropy in Liquid Crystals

1,4-bis(phenylethynyl)benzene derivatives and their analogues have been synthesized with varying numbers of side-substitute fluorine atoms on benzene rings. These derivatives exhibit higher dielectric anisotropy values, which are significant for applications in liquid crystal displays .

Photoluminescence and Electroluminescence

A phenylene ethynylene derivative of the compound provides high photoluminescence efficiency both in solution and thin films. It also exhibits blue electroluminescence, which is valuable for developing organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Organic Synthesis

It may be used in the preparation of other organic compounds such as 1-vinyl-4-phenoxybenzene, indicating its role as a precursor or intermediate in various organic synthesis pathways .

Macrocyclic Structure Synthesis

The compound’s synthesis strategies involve acetylene scaffolding, benefiting from orthogonal alkyne protection groups to sequentially close both macrocyclic subunits by oxidative acetylene coupling. This is essential for creating complex macrocyclic structures with specific spatial arrangements .

properties

IUPAC Name

1-ethynyl-4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-20-8-10-22(11-9-20)14-15-24-18-16-23(17-19-24)13-12-21-6-4-3-5-7-21/h1,3-11,16-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKWYZWPWUMWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475767
Record name 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene

CAS RN

474458-61-2
Record name 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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